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Compound of Interest

Compound Name: Undecamethylpentasiloxane

Cat. No.: B8641108

Content Type: Technical Whitepaper Subject: Molecular Weight & Isomeric Analysis of

Audience: Senior Research Scientists, Analytical Chemists, and Drug Development
Professionals

Core Directive: The Analytical Imperative

Undecamethylpentasiloxane (

, MW ~370.77 Da) represents a critical class of reactive siloxane intermediates. Unlike its fully
methylated cousin, dodecamethylpentasiloxane (a chemically inert viscosity standard), the
"undeca" nomenclature implies the presence of a single reactive functionality—typically a
silicon-hydride (Si-H) bond replacing one methyl group.

In drug development and materials science, this molecule serves as a precise hydrosilylation
linker. Its value lies not just in its chain length, but in the position of that reactive hydrogen. A
terminal hydride (

) confers different reactivity and steric properties than a pendant (internal) hydride (

)-

This guide moves beyond basic characterization, providing a rigorous framework to distinguish
between isomers (e.g., 1-hydrido- vs. 3-hydrido-undecamethylpentasiloxane) using high-
resolution NMR and mass spectrometry.
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Molecular Weight & Structural Data[1][2][3][4][5][6]

The following data establishes the baseline for all subsequent analytical protocols.

ble 1: Physicachemical Profil

Property Value / Description Notes
1,1,1,3,3,5,5,7,7,9,9-
) Common target for end-
IUPAC Name Undecamethylpentasiloxane

(Terminal Isomer)

capping synthesis.

Molecular Formula

One methyl group fewer than

Dodecamethylpentasiloxane.

Monoisotopic Mass: ~370.10

Molecular Weight 370.77 g/mol
Da.
Slightly lower than Dodeca (
Boiling Point ~230-240 °C (Estimated) 245°C) due to loss of methy
symmetry.
) Typical for short-chain linear
Density ~0.86 g/mL ]
siloxanes.
Refractive Index ~1.390

Critical Functionality

Si-H (Hydride)

susceptible to oxidation;

generates

gas upon hydrolysis.

Structural Elucidation: The Isomer Challenge

The primary analytical challenge is distinguishing between the Terminal Isomer (H on the end)
and the Internal Isomer (H in the middle). Standard IR can detect the Si-H stretch (2100-2200

), but it cannot easily distinguish the position.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive method for structural assignment. Proton (
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) NMR provides complementary integration data.

Protocol: Quantitative

NMR

e Solvent:

(Deuterochloroform) or
(Deuterobenzene) to avoid overlap with siloxane methyls.
o Relaxation Agent: Chromium(lll) acetylacetonate [Cr(acac)
] at 0.02 M is mandatory. Silicon has a long spin-lattice relaxation time (
), often >60s. Without Cr(acac)
, iIntegration is non-quantitative.

e Pulse Sequence: Inverse Gated Decoupling (to suppress NOE and ensure quantitative
integrals).

Diagnostic Chemical Shifts

The chemical environment of the silicon atom shifts drastically based on methyl vs. hydride

substitution.
. . Shift ( Shift (

Structural Unit  Notation Formula

ppm) ppm)
Trimethyl End +7.0t0 +7.2 0.10 (s)
Dimethyl

-21.5t0-22.5 0.05 - 0.08 (s)
Backbone
Terminal Hydride -6.5t0-7.5 4.70 (m, Si-H)
Internal Hydride -36.0t0 -37.5 4.65 (m, Si-H)
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Analyst Note: If your spectrum shows a peak near -37 ppm, you have the Internal Isomer (

). If you see a peak near -7 ppm (distinct from the M peak at +7 ppm), you have the
Terminal Isomer (

Visualization of Structural Logic

The following diagram illustrates the connectivity and associated chemical shifts for the
Terminal Isomer (

Isomer Identification Logic

I
Target: 1-Hydrido-Undecamethylpentasiloxane :
Formula: C11H3404Si5 |

Trimethyl Silyl (M)
Si(CH3)3
29Si: +7 ppm

Dimethyl Silyl (D)
-0-Si(CH3)2-0-
29Si: -22 ppm

-0-Si(CH3)2-0- -0-Si(CH3)2-0-

Dimethyl Silyl (D) OLink Dimethyl Silyl (D)
29Si: -22 ppm 29Si: -22 ppm

Click to download full resolution via product page

Figure 1: Structural connectivity of the terminal hydride isomer with diagnostic NMR shifts.

Molecular Weight Determination: GC-MS Protocol

While GPC (Gel Permeation Chromatography) is standard for polymers, it lacks the resolution
for discrete oligomers like pentasiloxanes. GC-MS is the required standard for purity and MW
verification.
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Methodology

e Column: Non-polar 5% phenyl polysiloxane (e.g., DB-5ms or HP-5ms).
o Why? Polar columns can degrade the Si-H bond or cause rearrangement.

o Inlet Temp: < 250°C. High temperatures can induce "backbiting," artificially creating cyclic
siloxanes (

) in the injector port.

 lonization: Electron Impact (El) at 70eV.

Fragmentation Pattern Analysis

Siloxanes rarely show a strong Molecular lon (

). You must look for characteristic fragments:[1]
e : Loss of a methyl group. For Undecamethylpentasiloxane (MW 370), look for m/z 355.
» : Loss of H or Ethyl (if rearrangement occurs).

e Cyclic Rearrangement lons:
o m/z73

(Trimethylsilyl cation)

o m/z 147
o m/z 221

Validation Step: If you observe a dominant peak at m/z 369, this indicates the fully methylated
impurity (Dodecamethylpentasiloxane, MW 384,

). The target molecule should show m/z 355.

Experimental Workflow: From Sample to Data
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The following workflow ensures data integrity, specifically addressing the volatility and reactivity
of the hydride.

Raw Sample
(Undecamethylpentasiloxane)

Purity & Analysis

GC-MS (El Source)
Split 50:1

Check m/z 355 (M-15)
Check m/z 369 (Impurity)

Structural [somerism

NMR Prep
CDCI3 + 0.02M Cr(acac)3

l

29Si NMR
Inverse Gated Decoupling

-7 ppm = Terminal
-37 ppm = Internal

Final Certification
MW: 370.8 | Isomer: Terminal/Internal
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Figure 2: Step-by-step analytical decision matrix for siloxane characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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